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Compound of Interest

Compound Name: Msack

Cat. No.: B1365137 Get Quote

An In-depth Technical Guide to Osimertinib
Osimertinib, marketed under the brand name Tagrisso, is a third-generation epidermal growth

factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small-cell

lung cancer (NSCLC).[1][2] It was specifically designed to target both EGFR-sensitizing

mutations and the T790M resistance mutation, which is the most common mechanism of

acquired resistance to first- and second-generation EGFR-TKIs.[3][4]

Chemical Identity and Structure
Osimertinib is a mono-anilino-pyrimidine compound.[4] It is administered as a mesylate salt.[1]

The drug's chemical name is N-(2-{--INVALID-LINK--amino}-4-methoxy-5-{[4-(1-methyl-1H-

indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide.[1][5]

The chemical structure of Osimertinib is provided below: Chemical structure of osimertinib.

Source: Wikimedia Commons

Table 1: Chemical and Physical Properties of Osimertinib
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Property Value Reference

IUPAC Name

N-(2-{--INVALID-LINK--

amino}-4-methoxy-5-{[4-(1-

methyl-1H-indol-3-yl)pyrimidin-

2-yl]amino}phenyl)prop-2-

enamide

[1]

Molecular Formula C28H33N7O2 [1][5]

Molar Mass 499.619 g·mol−1 [1]

CAS Number 1421373-65-0 [5]

DrugBank ID DB09330 [1]

PubChem CID 71496458 [1]

Mechanism of Action
Osimertinib is an irreversible inhibitor that potently and selectively targets mutant forms of

EGFR, including those with sensitizing mutations (such as L858R or exon 19 deletion) and the

T790M resistance mutation.[4][6][7] It forms a covalent bond with the cysteine-797 residue in

the ATP-binding site of the EGFR kinase domain, which irreversibly blocks its activity.[4][6][8]

This inhibition prevents the downstream signaling cascades, such as the RAS-RAF-MEK-ERK

and PI3K-AKT pathways, that are crucial for cell proliferation and survival.[6][9] A key

advantage of Osimertinib is its significantly lower activity against wild-type (WT) EGFR, which

is believed to contribute to a more manageable side-effect profile compared to earlier-

generation TKIs.[4][7]
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Caption: EGFR signaling pathway and the point of irreversible inhibition by Osimertinib.
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Pharmacokinetics
Osimertinib exhibits linear pharmacokinetics, with a median time to Cmax of 6 hours.[1] It is

primarily metabolized by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[1][10] The

drug has an estimated mean half-life of 48 hours and is eliminated mainly through feces (68%)

and to a lesser extent, urine (14%).[1][11]

Table 2: Summary of Osimertinib Pharmacokinetic Parameters

Parameter Value Reference

Time to Cmax (Tmax) 6 hours (median) [1]

Half-life (t1/2) ~48 hours [1][11]

Oral Clearance (CL/F) 14.3 L/h [1][11]

Metabolism
Primarily via CYP3A4 and

CYP3A5
[1][10]

Excretion 68% in feces, 14% in urine [1][11]

Active Metabolites
AZ5104 and AZ7550 (~10% of

parent exposure each)
[10][12]

Clinical Efficacy
Osimertinib has demonstrated significant efficacy in multiple clinical trials, both as a first-line

treatment for EGFR-mutated NSCLC and as a second-line treatment for patients with the

T790M resistance mutation.

Table 3: Summary of Key Phase III Clinical Trial Results
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Trial Setting
Compariso
n

Median
Progressio
n-Free
Survival
(PFS)

Overall
Survival
(OS)

Reference

FLAURA 1st-Line

Osimertinib

vs. 1st-Gen

TKI

(Gefitinib/Erlo

tinib)

18.9 months

vs. 10.2

months

38.6 months

vs. 31.8

months

[13][14]

AURA3
2nd-Line

(T790M+)

Osimertinib

vs. Platinum-

Pemetrexed

Chemotherap

y

10.1 months

vs. 4.4

months

Not the

primary

endpoint

[11]

FLAURA2 1st-Line

Osimertinib +

Chemo vs.

Osimertinib

Monotherapy

25.5 months

vs. 16.7

months

Statistically

significant

improvement

reported

[15]

ADAURA

Adjuvant

(Stage IB-

IIIA)

Osimertinib

vs. Placebo

Hazard Ratio:

0.27

51%

reduction in

the risk of

death (HR:

0.49)

[16]

Mechanisms of Acquired Resistance
Despite the efficacy of Osimertinib, acquired resistance inevitably develops.[3] These

resistance mechanisms are broadly classified as either EGFR-dependent (on-target) or EGFR-

independent (off-target).[3][17]

EGFR-Dependent Resistance: The most common on-target mechanism is the acquisition of

a tertiary mutation in the EGFR gene at the C797S residue in exon 20.[8][17][18] This
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mutation prevents the covalent binding of Osimertinib to the EGFR kinase domain. Other

rare EGFR mutations have also been identified.[18]

EGFR-Independent Resistance: These mechanisms involve the activation of alternative

"bypass" signaling pathways that allow the cancer cells to survive and proliferate despite

EGFR inhibition.[3] Common bypass pathways include MET amplification, HER2

amplification, and activation of the RAS-MAPK pathway through mutations in genes like

KRAS or BRAF.[8][19] Phenotypic transformation, such as the transition from NSCLC to

small-cell lung cancer (SCLC), is another form of resistance.[3]
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Caption: Overview of acquired resistance mechanisms to Osimertinib.

Experimental Protocols
In Vivo Antitumor Activity Assessment in Xenograft
Models
This protocol provides a generalized methodology for evaluating the efficacy of Osimertinib in

preclinical mouse models, based on descriptions of such experiments.[4]

Cell Culture and Implantation:

Culture human NSCLC cell lines harboring relevant EGFR mutations (e.g., PC-9 for

ex19del, H1975 for L858R/T790M).

Harvest cells during the exponential growth phase.

Implant a specific number of cells (e.g., 5 x 10^6) subcutaneously into the flank of

immunocompromised mice (e.g., BALB/c nude mice).

Tumor Growth and Treatment Initiation:

Monitor mice regularly for tumor formation and growth. Measure tumor volume using

calipers (Volume = 0.5 x Length x Width^2).

When tumors reach a predetermined size (e.g., 150-200 mm³), randomize mice into

treatment and control groups.

Drug Administration:

Prepare Osimertinib in a suitable vehicle (e.g., 0.5% HPMC, 0.1% Tween 80).

Administer Osimertinib orally (p.o.) once daily at specified doses (e.g., 5, 10, 25 mg/kg).

The control group receives the vehicle only.
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Monitoring and Endpoint:

Measure tumor volume and body weight 2-3 times per week.

Monitor for any signs of toxicity.

The study endpoint may be a specific time point (e.g., 21 days) or when tumors in the

control group reach a maximum allowed size.

Data Analysis:

Calculate the percentage of tumor growth inhibition (% TGI) for each treatment group

compared to the control group.

Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the

results.

At the end of the study, tumors may be excised for further pharmacodynamic analysis

(e.g., Western blot for phosphorylated EGFR).
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Caption: Workflow for a preclinical xenograft study of Osimertinib.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b1365137?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1365137?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Safety and Adverse Events
The most common adverse effects associated with Osimertinib are generally considered

manageable.[1][11]

Table 4: Common Adverse Events Reported in Clinical Trials (>10% incidence)

Adverse Event Frequency Reference

Diarrhea Very Common [1][13]

Rash Very Common [1][13]

Dry Skin / Itchy Skin Very Common [1]

Nail Toxicity / Paronychia Very Common [1][13]

Stomatitis (Sore Mouth) Very Common [1][13]

Musculoskeletal Pain Very Common [13]

Fatigue Very Common [13]

Decreased Platelet Count Very Common [1]

Decreased Leukocyte Count Very Common [1]

Decreased Neutrophil Count Very Common [1]

Interstitial lung disease (ILD)/pneumonitis is a less common but serious adverse event that has

been reported.[1][13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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